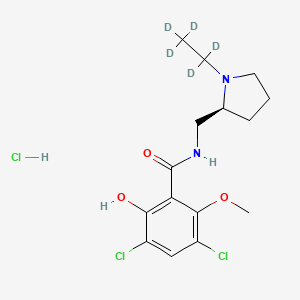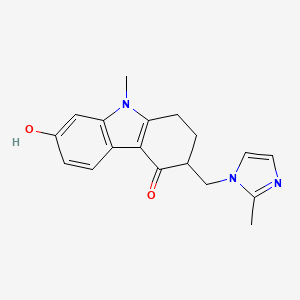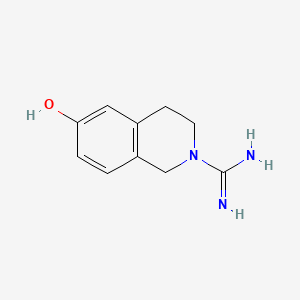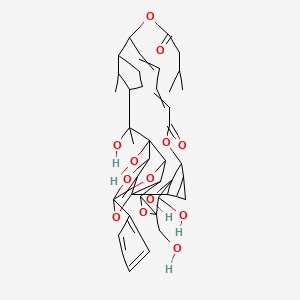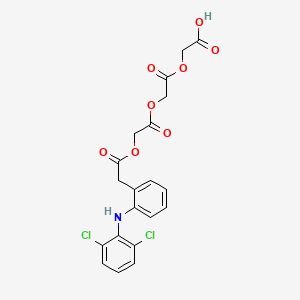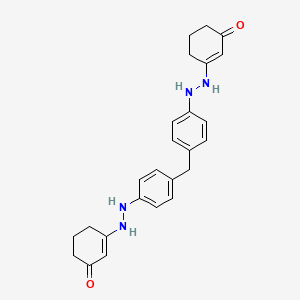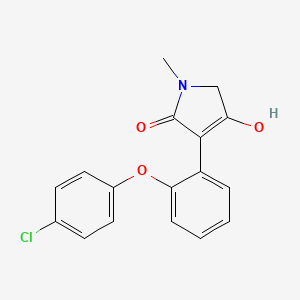
3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one” is an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a phenyl group and a chlorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the pyrrole ring and the various attached groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo reactions at the nitrogen atom. The chlorophenoxy group could potentially undergo reactions involving the chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar groups (like the hydroxy group and the chlorophenoxy group) could influence its solubility in different solvents .Scientific Research Applications
Antioxidant and Radical Scavenging Activity
Chromones and their derivatives, similar in structure to the compound of interest, have been recognized for their potent antioxidant properties. These compounds play a crucial role in neutralizing reactive oxygen species and preventing oxidative stress, which can lead to cellular damage and various diseases. The presence of hydroxyl groups and the conjugated system in the chromone nucleus are critical for their radical scavenging activity, suggesting that our compound may also exhibit similar antioxidant properties due to its structural features (Yadav et al., 2014).
COX-2 Inhibition for Anti-inflammatory Applications
Compounds structurally related to the target molecule have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This suggests potential applications in developing anti-inflammatory drugs without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 could offer a therapeutic avenue for conditions like arthritis and other inflammatory disorders (Asif, 2016).
Environmental Applications
Derivatives of chlorophenols, closely related to the chlorophenoxy group present in the compound of interest, have been studied for their environmental impact, particularly in water treatment and pollution control. These studies highlight the potential use of such compounds in mitigating environmental pollution, specifically in the degradation of toxic substances in wastewater and soil remediation processes. The research indicates a possible application area for the compound , focusing on environmental protection and sustainability (Peng et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(4-chlorophenoxy)phenyl]-3-hydroxy-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-19-10-14(20)16(17(19)21)13-4-2-3-5-15(13)22-12-8-6-11(18)7-9-12/h2-9,20H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWENUOONPUIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=C(C1=O)C2=CC=CC=C2OC3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715878 |
Source


|
| Record name | 3-[2-(4-Chlorophenoxy)phenyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934996-78-8 |
Source


|
| Record name | 3-[2-(4-Chlorophenoxy)phenyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

